Cas no 16803-96-6 (4-Amino-N-(2-methylphenyl)benzenesulfonamide)

4-Amino-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its aromatic amino and sulfonamide functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of biologically active molecules. Its structural features, including the electron-donating amino group and the sulfonamide moiety, make it a versatile building block for further chemical modifications. The presence of the 2-methylphenyl substituent enhances its steric and electronic properties, which may influence reactivity and binding interactions. This compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research applications requiring precise sulfonamide-based frameworks.
4-Amino-N-(2-methylphenyl)benzenesulfonamide structure
16803-96-6 structure
Product Name:4-Amino-N-(2-methylphenyl)benzenesulfonamide
CAS No:16803-96-6
MF:C13H14N2O2S
MW:262.327461719513
MDL:MFCD00440876
CID:905020
PubChem ID:593569
Update Time:2025-08-03

4-Amino-N-(2-methylphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N-(o-tolyl)benzenesulfonamide
    • 4-Amino-N-(2-methylphenyl)benzenesulfonamide
    • 4-AMINO-N-O-TOLYL-BENZENESULFONAMIDE
    • [(4-aminophenyl)sulfonyl](2-methylphenyl)amine
    • 4-amino-N-(2-methylphenyl)-benzenesulfonamide
    • 4-amino-N-(2-tolyl)benzenesulfonamide
    • 4-amino-N-o-tolylbenzenesulfonamide
    • Benzenesulfonamide, 4-amino-N-(2-methylphenyl)-
    • N1-(2-Methylphenyl)sulfanilamide
    • N-o-methylphenyl-p-aminobenzenesulphonami
    • Oprea1_724572
    • SBB019563
    • sulfanilic acid o-toluidide
    • Sulfanilsaeure-o-toluidid
    • SureCN2240809
    • AKOS B000447
    • ART-CHEM-BB B000447
    • 9120446
    • IVK
    • FS-5831
    • CHEMBL227682
    • MFCD00440876
    • BBL013587
    • AKOS000161977
    • STK346723
    • DTXSID80343967
    • 4-Amino-N-(2-methylphenyl)benzenesulfonamide #
    • 4-amino-n-(2-methylphenyl)benzene-1-sulfonamide
    • SCHEMBL2240809
    • 16803-96-6
    • 4-AMINO-N-(2-METHYLPHENYL)-1-BENZENESULFONAMIDE
    • SB81379
    • CS-0215171
    • EN300-227670
    • IVK/9120446
    • MDL: MFCD00440876
    • Inchi: 1S/C13H14N2O2S/c1-10-4-2-3-5-13(10)15-18(16,17)12-8-6-11(14)7-9-12/h2-9,15H,14H2,1H3
    • InChI Key: VNBAGPGLMFYJKB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1C=CC=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 262.07772
  • Monoisotopic Mass: 262.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19

4-Amino-N-(2-methylphenyl)benzenesulfonamide Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Amino-N-(2-methylphenyl)benzenesulfonamide Pricemore >>

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4-Amino-N-(2-methylphenyl)benzenesulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16803-96-6)4-Amino-N-(2-methylphenyl)benzenesulfonamide
Order Number:A1135639
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:40
Price ($):230.0
Email:sales@amadischem.com

Additional information on 4-Amino-N-(2-methylphenyl)benzenesulfonamide

4-Amino-N-(2-methylphenyl)benzenesulfonamide: A Comprehensive Overview

4-Amino-N-(2-methylphenyl)benzenesulfonamide, also known by its CAS number 16803-96-6, is a chemical compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its unique structure, which combines an amino group and a sulfonamide functional group, making it a versatile molecule for diverse chemical reactions and applications.

The molecular structure of 4-Amino-N-(2-methylphenyl)benzenesulfonamide consists of a benzene ring with an amino group (-NH₂) at the para position and a sulfonamide group (-SO₂NH-) attached to a methyl-substituted phenyl ring. This arrangement imparts the compound with unique electronic and steric properties, which are crucial for its reactivity and functionality. Recent studies have highlighted the importance of such structural features in enhancing the compound's stability and bioavailability, making it an attractive candidate for drug development.

One of the most notable applications of 4-Amino-N-(2-methylphenyl)benzenesulfonamide is in the field of pharmaceuticals. The compound has been extensively studied for its potential as an intermediate in the synthesis of various bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and antiviral drugs. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for therapeutic interventions.

In addition to its pharmaceutical applications, 4-Amino-N-(2-methylphenyl)benzenesulfonamide has also found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have promising applications in gas storage, catalysis, and sensing technologies. A 2023 study in Nature Communications reported that incorporating this compound into MOFs significantly enhances their gas adsorption capacities, making them viable candidates for industrial applications.

The synthesis of 4-Amino-N-(2-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions, including nucleophilic aromatic substitution and amide bond formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed coupling reactions has been shown to improve yields and reduce reaction times compared to traditional methods.

From an environmental perspective, understanding the fate and behavior of 4-Amino-N-(2-methylphenyl)benzenesulfonamide in various ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from aqueous environments. However, further research is needed to evaluate its long-term persistence and toxicity under different environmental conditions.

In conclusion, 4-Amino-N-(2-methylphenyl)benzenesulfonamide, CAS number 16803-96-6, is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug development to advanced materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16803-96-6)4-Amino-N-(2-methylphenyl)benzenesulfonamide
A1135639
Purity:99%
Quantity:5g
Price ($):230.0
Email